3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid
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Overview
Description
3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
The compound “3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid” belongs to the class of triazoles. Triazoles are known to interact with various biological targets. For instance, some triazoles have been found to bind to the active site of enzymes .
Mode of Action
Triazoles generally work by forming a bond between the nitrogen of the amino group and the carbonyl carbon .
Biochemical Pathways
Without specific information on “this compound”, it’s challenging to determine the exact biochemical pathways it affects. Compounds containing a triazole ring have been found to affect various biochemical pathways due to their ability to bind to different enzymes .
Result of Action
Triazoles have been found to have various biological activities, including anticancer activity .
Biochemical Analysis
Biochemical Properties
They can behave as a weak base or a weak acid similar to phenol .
Cellular Effects
Some triazole derivatives have shown potent inhibitory activities against certain cancer cell lines .
Molecular Mechanism
Triazoles are known to undergo a variety of reactions, including cycloaddition reactions, which can lead to the formation of new compounds .
Temporal Effects in Laboratory Settings
Triazoles are known for their stability, even under oxidizing and reducing conditions .
Metabolic Pathways
Triazoles are known to be involved in a variety of chemical reactions, suggesting that they may interact with various enzymes and cofactors .
Transport and Distribution
The solubility of triazoles in water suggests that they could be readily transported and distributed within biological systems .
Subcellular Localization
The properties of triazoles suggest that they could potentially localize to various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in excellent yields. The general procedure involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst .
Industrial Production Methods
For large-scale production, the process can be optimized by using solvents like acetonitrile (MeCN) instead of 1,4-dioxane, and employing copper(I) oxide (Cu2O) as a catalyst without any ligands . This method is more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring or the propanoic acid moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced triazole derivatives.
Scientific Research Applications
3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar chemical properties.
4-methyl-1,2,3-triazole: Another triazole derivative with a methyl group at a different position.
1,2,4-Triazole: A structural isomer with different nitrogen atom positions.
Uniqueness
3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propanoic acid moiety enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(2-methyltriazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-7-4-5(8-9)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZKYDVZODLMSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849227-13-9 |
Source
|
Record name | 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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